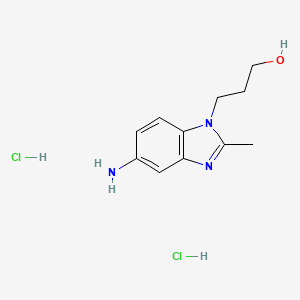

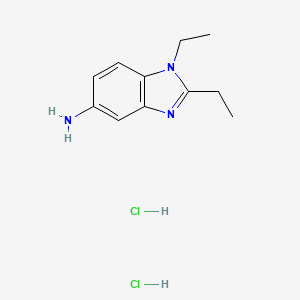

3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Descripción general

Descripción

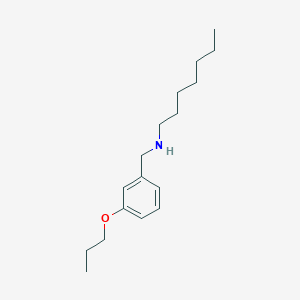

The compound “3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride” has a molecular formula of C10H15Cl2N3O. Its average mass is 264.152 Da and its monoisotopic mass is 263.059204 Da .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Aplicaciones Científicas De Investigación

-

Fungicides

- Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides .

- They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

-

Antioxidant Activities

- Some benzamide compounds have been found to exhibit antioxidant activity .

- The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Antibacterial Activities

-

Amine-functionalized Metal–Organic Frameworks

- Amine-functionalized metal–organic frameworks (MOFs) have been studied for their structure, synthesis, and applications .

- Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs have attracted much attention mainly for CO2 capture .

- These MOFs are prepared using in situ synthesis method, post-modification, and physical impregnation methods to achieve extremely high CO2 sorption capacity at low pressures .

- Amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .

- Furthermore, amine-functionalized MOFs also demonstrate potential applications in catalysis .

-

Amino–yne Click Chemistry

-

Pharmaceuticals

- Benzimidazole derivatives have been widely used in the pharmaceutical industry .

- They have a wide range of biological activities, including antifungal, antiviral, and anticancer effects .

- The specific methods of application and experimental procedures would depend on the specific pharmaceutical product and its intended use .

-

Dyes and Pigments

- Benzimidazole and its derivatives are used in the synthesis of dyes and pigments .

- These compounds can be used to produce a wide range of colors, and they are often used in textile and printing industries .

- The specific methods of application would depend on the specific dye or pigment and its intended use .

-

Polymers

Propiedades

IUPAC Name |

3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15;;/h3-4,7,15H,2,5-6,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUSUSWLYZYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Amino-2-methyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine](/img/structure/B1389072.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride](/img/structure/B1389075.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline](/img/structure/B1389086.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)